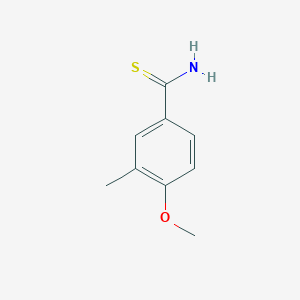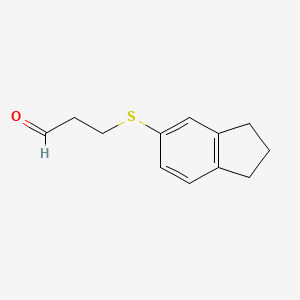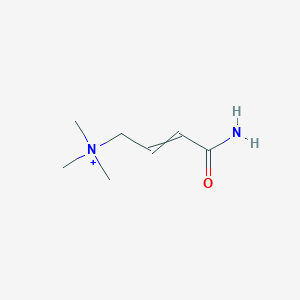
3-(6-Methoxy-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(6-hydroxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(6-Methoxypyridin-2-yl)propanoic acid: Similar structure but lacks the oxazole ring.
3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole and pyridine rings, which confer distinct chemical and biological properties
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-9(11(14)15)10(13-17-6)7-4-3-5-8(12-7)16-2/h3-5H,1-2H3,(H,14,15) |
InChIキー |
QBDAGVJRUBBEAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=NC(=CC=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)






